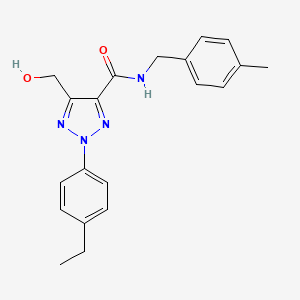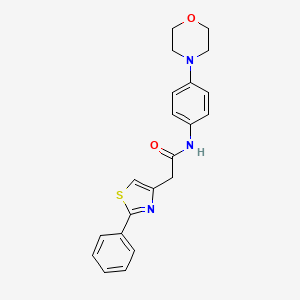
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the triazole ring, which can be achieved using formaldehyde and a suitable base.
Attachment of the 4-ethylphenyl and 4-methylbenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can undergo reduction reactions, typically using hydrogen gas and a metal catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 2-(4-ethylphenyl)-5-(carboxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxylate
- 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The uniqueness of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-3-15-8-10-17(11-9-15)24-22-18(13-25)19(23-24)20(26)21-12-16-6-4-14(2)5-7-16/h4-11,25H,3,12-13H2,1-2H3,(H,21,26) |
InChI Key |
YYGPNDFTPMUPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11376512.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11376527.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11376529.png)

![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11376538.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11376544.png)


![6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11376555.png)
![1-(3-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376561.png)
![Phenyl{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11376568.png)
![5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11376573.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376574.png)
